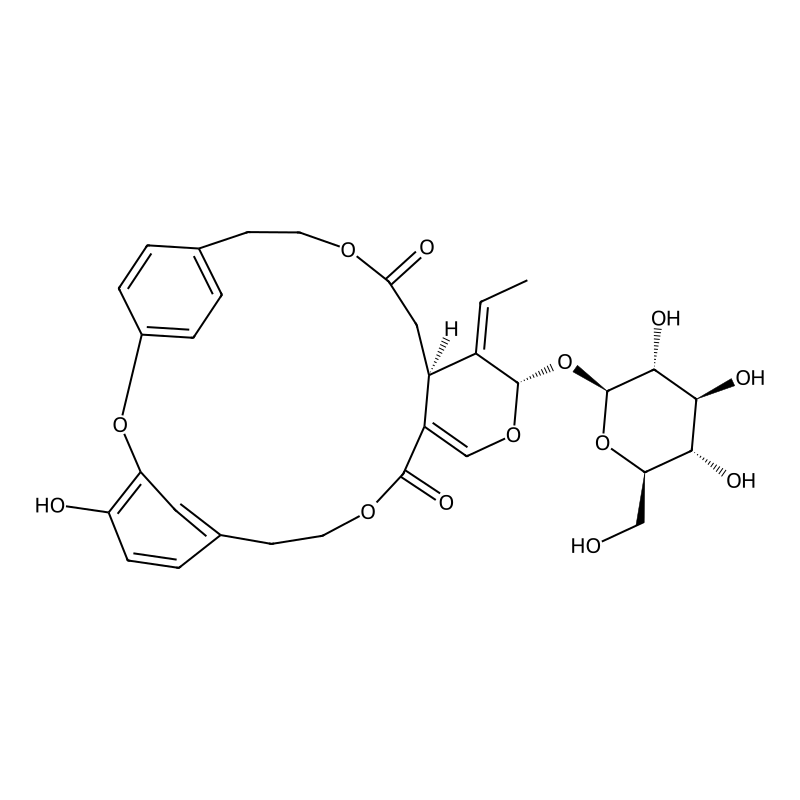

(15S,16Z,17S)-16-ethylidene-4-hydroxy-15-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,10,14,20-tetraoxatetracyclo[21.2.2.13,7.012,17]octacosa-1(25),3,5,7(28),12,23,26-heptaene-11,19-dione

Catalog No.

S2766045

CAS No.

150044-49-8

M.F

C32H36O13

M. Wt

628.627

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

CAS Number

150044-49-8

Product Name

(15S,16Z,17S)-16-ethylidene-4-hydroxy-15-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,10,14,20-tetraoxatetracyclo[21.2.2.13,7.012,17]octacosa-1(25),3,5,7(28),12,23,26-heptaene-11,19-dione

IUPAC Name

(15S,16Z,17S)-16-ethylidene-4-hydroxy-15-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,10,14,20-tetraoxatetracyclo[21.2.2.13,7.012,17]octacosa-1(25),3,5,7(28),12,23,26-heptaene-11,19-dione

Molecular Formula

C32H36O13

Molecular Weight

628.627

InChI

InChI=1S/C32H36O13/c1-2-20-21-14-26(35)40-11-9-17-3-6-19(7-4-17)43-24-13-18(5-8-23(24)34)10-12-41-30(39)22(21)16-42-31(20)45-32-29(38)28(37)27(36)25(15-33)44-32/h2-8,13,16,21,25,27-29,31-34,36-38H,9-12,14-15H2,1H3/b20-2-/t21-,25+,27+,28-,29+,31-,32-/m0/s1

InChI Key

YRQNFHSTTZXQBU-HTVHDVGDSA-N

SMILES

CC=C1C2CC(=O)OCCC3=CC=C(C=C3)OC4=C(C=CC(=C4)CCOC(=O)C2=COC1OC5C(C(C(C(O5)CO)O)O)O)O

solubility

not available

Uhdoside A is a flavonoid.

Natural product derived from plant source.

(15S,16Z,17S)-16-ethylidene-4-hydroxy-15-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,10,14,20-tetraoxatetracyclo[21.2.2.13,7.012,17]octacosa-1,3,5,7,12,23,26-heptaene-11,19-dione is a macrolide.

Natural product derived from plant source.

(15S,16Z,17S)-16-ethylidene-4-hydroxy-15-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,10,14,20-tetraoxatetracyclo[21.2.2.13,7.012,17]octacosa-1,3,5,7,12,23,26-heptaene-11,19-dione is a macrolide.

This compound appears to be a highly functionalized steroid derivative with a sugar molecule (beta-D-glucopyranose) attached. Steroids are a class of organic compounds with a characteristic four-ring structure found in all animals. They play a vital role in various biological processes, including hormone regulation, cholesterol metabolism, and cell signaling [].

The presence of the sugar moiety suggests the compound might be glycosylated, a modification that can affect solubility, stability, and biological activity.

It's important to note that without further information about its origin (natural source or synthetic) and the specific numbering system used, a more detailed description is difficult.

Molecular Structure Analysis

The structure contains several key features:

- Steroid core: The four-ring system characteristic of steroids is likely present, providing a rigid and hydrophobic foundation.

- Functional groups: The presence of "10,13-Etheno-19,15-metheno-3H,15H,23H-pyrano[3,4-c][1,7,14]trioxacycloheneicosin-6,23-dione" indicates a complex oxygen-containing ring system fused to the steroid core. This could potentially influence its biological activity.

- Hydroxyl group (OH): The presence of a hydroxyl group at position 16 suggests the molecule might have some degree of polarity, making it slightly soluble in water.

- Glucopyranose moiety: The attachment of a beta-D-glucopyranose sugar unit could further enhance water solubility and influence interactions with other biomolecules.

Chemical Reactions Analysis

- Hydrolysis: The glycosidic bond between the steroid and the sugar unit could be broken down by enzymes or under acidic/basic conditions.

- Oxidation/reduction: The presence of various functional groups suggests potential for oxidation or reduction reactions depending on the specific reaction conditions.

Physical And Chemical Properties Analysis

- Relatively high molecular weight: The presence of a steroid core and a sugar moiety suggests a high molecular weight, likely impacting solubility and volatility.

- Moderate polarity: The hydroxyl group and sugar unit might introduce some polarity, making it slightly soluble in water compared to a non-polar steroid.

- Wear appropriate personal protective equipment (PPE) like gloves, goggles, and lab coat.

- Work in a well-ventilated fume hood.

- Properly dispose of chemicals according to regulations.

XLogP3

1.5

Dates

Last modified: 04-14-2024

Explore Compound Types

Get ideal chemicals from 750K+ compounds